N-[1-(1H-benzimidazol-2-yl)-3-(methylsulfanyl)propyl]-2-[1-(1H-pyrrol-1-ylmethyl)cyclohexyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE is a complex organic compound with a unique structure that includes a benzodiazole ring, a methylsulfanyl group, a pyrrole ring, and a cyclohexyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) under relatively mild reaction conditions using dimethyl formamide as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures while ensuring the purity and yield of the final product. This would include optimizing reaction conditions and using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzodiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzodiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the benzodiazole ring could yield partially or fully reduced benzodiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving benzodiazole and pyrrole derivatives.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE is not well-documented. it is likely to interact with specific molecular targets and pathways due to its unique structure. The benzodiazole and pyrrole rings may interact with proteins or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide
- N-[1-(1H-1,3-benzodiazol-2-yl)-3-(methylsulfanyl)propyl]benzamide
Uniqueness
N-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(METHYLSULFANYL)PROPYL]-2-{1-[(1H-PYRROL-1-YL)METHYL]CYCLOHEXYL}ACETAMIDE is unique due to the combination of its benzodiazole, methylsulfanyl, pyrrole, and cyclohexyl groups. This unique structure may confer distinct biological and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C24H32N4OS |
---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-3-methylsulfanylpropyl]-2-[1-(pyrrol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C24H32N4OS/c1-30-16-11-21(23-26-19-9-3-4-10-20(19)27-23)25-22(29)17-24(12-5-2-6-13-24)18-28-14-7-8-15-28/h3-4,7-10,14-15,21H,2,5-6,11-13,16-18H2,1H3,(H,25,29)(H,26,27) |
InChI Key |
KTMFYZORWUCUDO-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(C1=NC2=CC=CC=C2N1)NC(=O)CC3(CCCCC3)CN4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.